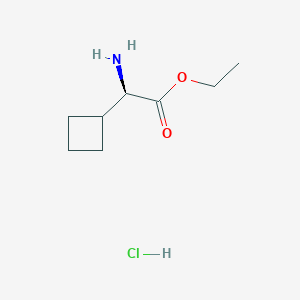![molecular formula C9H10N2O B15330484 (2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
(2-Methylbenzo[d]oxazol-7-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbenzo[d]oxazol-7-yl)methanamine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed C–H functionalization and intramolecular oxidative C–O coupling reaction. This method uses N-phenylacetamides as substrates and involves the use of palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH) as key reagents .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the oxidative cyclization of compounds condensed from 2-aminophenols and aldehydes or carboxylic acids. Transition-metal-catalyzed C–N or C–O coupling reactions are also employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[d]oxazol-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2-Methylbenzo[d]oxazol-7-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase (PGHS) and trypsin, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Similar in structure but lacks the methanamine group.
2-Aminobenzoxazole: Contains an amino group instead of the methanamine group.
Benzothiazole Derivatives: Similar heterocyclic compounds with sulfur instead of oxygen.
Uniqueness
(2-Methylbenzo[d]oxazol-7-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-7-yl)methanamine |
InChI |
InChI=1S/C9H10N2O/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5,10H2,1H3 |
InChI Key |
KNTQGXDZBVFPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


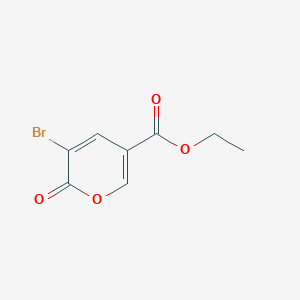
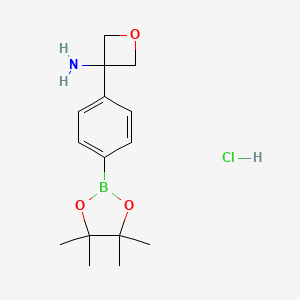
![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)

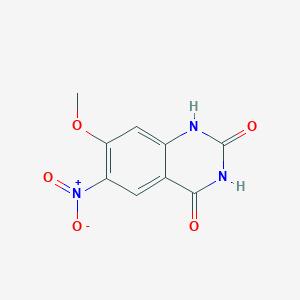
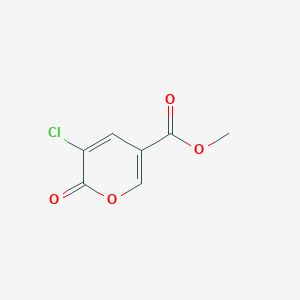
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)

![2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B15330466.png)
